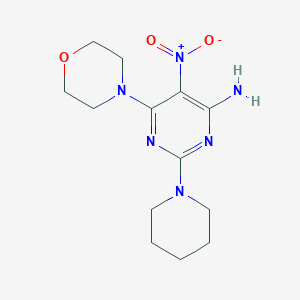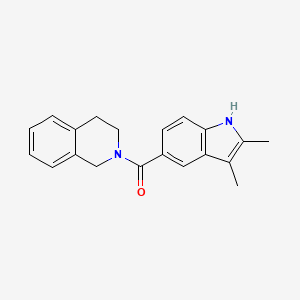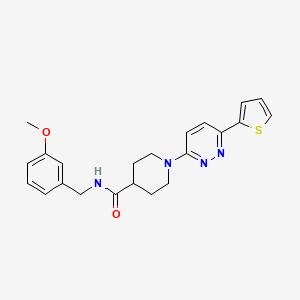![molecular formula C20H13N5O B11265534 3-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11265534.png)
3-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a naphthalene moiety, a pyrazole ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting naphthalene-2-carbaldehyde with hydrazine hydrate under acidic conditions to form 3-(naphthalen-2-yl)-1H-pyrazole.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with cyanogen bromide and sodium azide to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: Finally, the oxadiazole derivative is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL derivatives: These compounds share the pyrazole and naphthalene moieties but lack the oxadiazole and pyridine rings.
1,2,4-OXADIAZOL-3-YL derivatives: These compounds contain the oxadiazole ring but may have different substituents at other positions.
Uniqueness
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to its combination of four distinct heterocyclic rings, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H13N5O |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H13N5O/c1-2-5-14-10-15(8-7-13(14)4-1)17-11-18(24-23-17)20-22-19(25-26-20)16-6-3-9-21-12-16/h1-12H,(H,23,24) |
InChI Key |
WIBQKEUKSRFRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11265455.png)
![N-(1-benzylpiperidin-4-yl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11265460.png)
![1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B11265463.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265473.png)
![N-(3-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11265479.png)




![{6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11265509.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265512.png)
![4-Methyl-1-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B11265523.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11265529.png)

